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Compound of Interest

Compound Name:
3'-Chloro-4'-ethoxy-5'-

fluoroacetophenone

CAS No.: 1017779-05-3

Cat. No.: B1390461 Get Quote

Executive Summary
3'-Chloro-4'-ethoxy-5'-fluoroacetophenone is a highly specialized trisubstituted aromatic

building block used primarily in the optimization of lead compounds for drug discovery and

advanced agrochemical synthesis.[1] Its structural uniqueness lies in the 3,4,5-substitution

pattern, where the central ethoxy group is flanked by two different halogens (chlorine and

fluorine).[1]

This specific arrangement serves a critical medicinal chemistry function: Metabolic Blocking.[1]

The steric bulk of the chlorine atom at the 3-position and the electronic withdrawal of the

fluorine at the 5-position protect the 4-ethoxy group from rapid oxidative dealkylation by

cytochrome P450 enzymes.[1] Consequently, this scaffold is frequently employed to enhance

the pharmacokinetic half-life (

) and lipophilicity (

) of bioactive molecules targeting kinases or G-protein coupled receptors (GPCRs).[1]

Chemical Identity & Physical Properties[1][2][3][4][5]
[6][7]
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Property Data

CAS Number 1017779-05-3

IUPAC Name 1-(3-Chloro-4-ethoxy-5-fluorophenyl)ethanone

Molecular Formula

Molecular Weight 216.64 g/mol

Appearance White to off-white crystalline solid

Density (Predicted)

Boiling Point (Predicted) at 760 mmHg

Flash Point (Predicted)

Solubility
Soluble in DMSO, DMF, DCM, Ethyl Acetate;

Insoluble in water

Strategic Synthesis Protocol
While various routes exist, the most robust and scalable method for research applications

involves a convergent two-step synthesis starting from the commercially available 3'-fluoro-4'-

hydroxyacetophenone.[1] This approach avoids the regioselectivity issues often encountered in

direct Friedel-Crafts acylation of trisubstituted benzenes.[1]

Step 1: Regioselective Chlorination
The first objective is to install the chlorine atom ortho to the hydroxyl group.[1] The presence of

the fluorine atom at position 3 directs the electrophilic chlorination to position 5 (the only open

ortho site relative to the activating phenol).[1]

Precursor: 3'-Fluoro-4'-hydroxyacetophenone (CAS 403-14-5)[1]

Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

)[1]

Solvent: Acetonitrile (ACN) or DMF

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism: Electrophilic Aromatic Substitution (

)

Step 2: O-Alkylation (Williamson Ether Synthesis)
The resulting phenol intermediate is then alkylated to install the ethoxy tail.[1]

Intermediate: 3'-Chloro-5'-fluoro-4'-hydroxyacetophenone[1]

Reagent: Ethyl Iodide (

) or Ethyl Bromide (

)

Base: Potassium Carbonate (

) or Cesium Carbonate (

)

Solvent: DMF or Acetone (reflux)

Synthesis Workflow Diagram
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Figure 1: Convergent synthesis pathway maximizing regiocontrol and yield.

Detailed Experimental Procedure
Step 1: Preparation of 3'-Chloro-5'-fluoro-4'-
hydroxyacetophenone
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Charge: In a round-bottom flask, dissolve 3'-Fluoro-4'-hydroxyacetophenone (1.0 eq) in

Acetonitrile (10 mL/g).

Add: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.

Heat: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until

starting material is consumed.[1]

Workup: Cool to RT. Concentrate under reduced pressure. Resuspend residue in water and

extract with Ethyl Acetate (

).[1]

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]

Step 2: Synthesis of 3'-Chloro-4'-ethoxy-5'-
fluoroacetophenone

Charge: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF (5 mL/g).

Base: Add anhydrous

(2.0 eq). Stir for 15 minutes at RT to form the phenoxide anion.

Alkylate: Add Ethyl Iodide (1.2 eq) dropwise via syringe.

Reaction: Heat to 60°C for 3 hours.

Quench: Pour the reaction mixture into ice-cold water (10x volume). The product should

precipitate as a solid.[1]

Isolation: Filter the solid, wash copiously with water to remove DMF, and dry in a vacuum

oven at 45°C.

Quality Control & Analytical Validation
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To ensure the integrity of the scaffold for biological testing, the following QC criteria must be

met:

Test Acceptance Criteria Purpose

HPLC Purity (Area %)
Ensure no unreacted phenol

remains (cytotoxic).

1H NMR Consistent structure
Confirm alkylation (quartet

~4.1 ppm, triplet ~1.4 ppm).[1]

Appearance White crystalline solid
Colored impurities often

indicate oxidation products.[1]

Water Content (KF)
Critical for moisture-sensitive

downstream coupling.[1]

QC Decision Logic
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Figure 2: Quality control decision tree for batch release.

Mechanistic Insight: The "Ortho-Effect"
Why use this specific CAS? In drug design, a simple 4-ethoxy group is metabolically

vulnerable.[1] Liver enzymes (CYP450) readily hydroxylate the alpha-carbon of the ethyl group,
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leading to dealkylation and rapid clearance.[1]

3-Chloro Substituent: Provides steric hindrance, blocking the enzyme's approach to the ether

oxygen.[1]

5-Fluoro Substituent: Lowers the electron density of the ring, making the aromatic system

less prone to oxidative metabolism while modulating the

of the phenol precursor to facilitate easier alkylation.[1]

This "Halogen-Bracketed Ether" strategy is a hallmark of modern medicinal chemistry, seen in

optimized kinase inhibitors where metabolic stability is paramount.[1]

Safety & Handling (HSE)
Ethyl Iodide: A potent alkylating agent and suspected carcinogen.[1] Handle only in a fume

hood.

Acetophenones: Can be severe eye irritants (lachrymators).[1] Wear chemical splash

goggles.[1]

Waste: All halogenated organic waste must be segregated from non-halogenated solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

2. CN1310163A - 2,4-dichloro-5-fluoro-3-methoxy acetophenone and its preparation -
Google Patents [patents.google.com]

To cite this document: BenchChem. [Technical Guide: 3'-Chloro-4'-ethoxy-5'-
fluoroacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1390461#3-chloro-4-ethoxy-5-fluoroacetophenone-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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